3-nitro-N-{1-nitro-2-naphthyl}benzamide
Description
3-Nitro-N-{1-nitro-2-naphthyl}benzamide is a nitro-substituted benzamide derivative featuring a 3-nitrobenzoyl group linked to a 1-nitro-2-naphthylamine moiety. Its structural uniqueness arises from the dual nitro groups on both the benzamide and naphthalene rings, which influence electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C17H11N3O5 |
|---|---|
Molecular Weight |
337.29 g/mol |
IUPAC Name |
3-nitro-N-(1-nitronaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C17H11N3O5/c21-17(12-5-3-6-13(10-12)19(22)23)18-15-9-8-11-4-1-2-7-14(11)16(15)20(24)25/h1-10H,(H,18,21) |
InChI Key |
CQGNOECXCRSGNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Nitro-Benzamide Moieties
3-Nitro-N-(5-Nitrothiazol-2-yl)Benzamide (Compound 26)
- Structure : Benzamide with a 3-nitro group and a 5-nitrothiazole substituent.
- Synthesis : Synthesized via Method A (82% yield) as a bright yellow solid.
- Spectroscopy: ¹H NMR: δ 13.92 (s, 1H), 8.94 (t, J = 1.8 Hz, 1H), 8.69 (s, 1H), 8.48 (dd, J = 8.0 Hz, 2H). ¹³C NMR: δ 164.7 (C=O), 162.4 (thiazole C), 147.8 (NO₂).
- Application : Tested for antimicrobial activity but lacks the naphthyl group’s extended aromatic system .
3-Nitro-N-(4-Phenoxyphenyl)Benzamide (ICA-105574)
- Structure: Benzamide with a 3-nitro group and a 4-phenoxyphenyl substituent.
- Biological Activity : Potent activator of hERG1 potassium channels. Mutagenesis studies revealed binding interactions with residues in the pore module (e.g., L622C, F557L, Y652A). Molecular docking supports a mixed agonist/inhibitor mechanism .
2-Nitro-N-(4-Nitrophenyl)Benzamide
- Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H···O hydrogen bonding stabilizes the structure .
- Comparison : The 2-nitro/4-nitro substitution pattern contrasts with the 3-nitro/1-nitro arrangement in the target compound, influencing conformational rigidity and intermolecular interactions.
Analogues with Heterocyclic Substituents
3-Nitro-N-(3-Thioxo-3H-1,2,4-Dithiazol-5-yl)Benzamide
- Structure : Benzamide with a 3-thioxo-dithiazole substituent.
- Physicochemical Properties : Molecular formula C₁₀H₆N₄O₅S₂; molar mass 404.42 g/mol.
3-Nitro-N-(Piperidin-4-yl)Benzamide Hydrochloride
- Structure : Benzamide with a piperidinyl substituent.
- Properties : Hydrochloride salt improves solubility (MW 249.27 g/mol).
- Application : Used as a building block in drug discovery, highlighting the role of amine substituents in bioavailability .
Analogues with Extended Aromatic Systems
3-Nitro-N-[4-(4-Nitrophenyl)Phenyl]Benzamide
- Structure : Biphenyl system with dual nitro groups.
3-Methyl-N-Naphthalen-1-yl-Benzamide
- Structure : Benzamide with a 3-methyl group and 1-naphthyl substituent.
- Data : Characterized via NMR and X-ray crystallography (NIST database).
- Comparison : Methyl substitution vs. nitro groups alters electron-withdrawing effects and reactivity .
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